molecular formula C8H9NO5S B14598314 Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]- CAS No. 60007-73-0

Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-

Cat. No.: B14598314
CAS No.: 60007-73-0
M. Wt: 231.23 g/mol
InChI Key: VHSSKAWCKFVNKM-UHFFFAOYSA-N
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Description

4-(Methoxycarbonylamino)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a methoxycarbonylamino group attached to a benzene ring, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonylamino)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the reaction of benzenesulfonic acid with methoxycarbonylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of 4-(methoxycarbonylamino)benzenesulfonic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonylamino)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Methoxycarbonylamino)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonylamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group is highly reactive and can form strong interactions with various substrates. This reactivity is exploited in catalytic processes and chemical transformations. The methoxycarbonylamino group also contributes to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid without the methoxycarbonylamino group.

    4-(Methoxycarbonyl)benzeneboronic acid: A related compound with a boronic acid group instead of a sulfonic acid group.

Uniqueness

4-(Methoxycarbonylamino)benzenesulfonic acid is unique due to the presence of both the methoxycarbonylamino and sulfonic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

60007-73-0

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

4-(methoxycarbonylamino)benzenesulfonic acid

InChI

InChI=1S/C8H9NO5S/c1-14-8(10)9-6-2-4-7(5-3-6)15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)

InChI Key

VHSSKAWCKFVNKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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